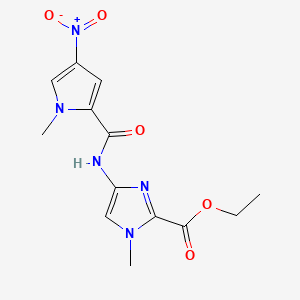
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both imidazole and pyrrole rings, which are known for their biological and chemical significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methylamine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reagent addition ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of ester or amide derivatives.
Applications De Recherche Scientifique
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-amido)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
4-[(1-methyl-4-nitro-1H-pyrrole-2-)amido]benzoic acid: Shares a similar pyrrole structure but differs in its functional groups and overall reactivity.
N-[4-[4-(4-Nitro-1-methyl-1H-pyrrole-2-ylcarbonylamino)-1-methyl-1H-pyrrole-2-ylcarbonylamino]-1-methyl-1H-pyrrole-2-ylcarbonyl]-β-alanine ethyl ester: Another complex molecule with multiple pyrrole rings, used in different research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C13H15N5O5 |
|---|---|
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
ethyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]imidazole-2-carboxylate |
InChI |
InChI=1S/C13H15N5O5/c1-4-23-13(20)11-14-10(7-17(11)3)15-12(19)9-5-8(18(21)22)6-16(9)2/h5-7H,4H2,1-3H3,(H,15,19) |
Clé InChI |
NRQQHIIHIFVJEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=CN1C)NC(=O)C2=CC(=CN2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


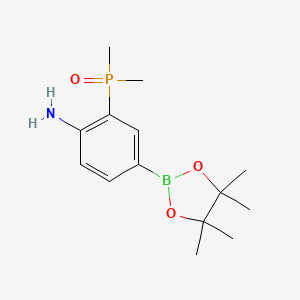


![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
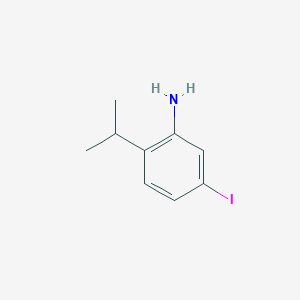

![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
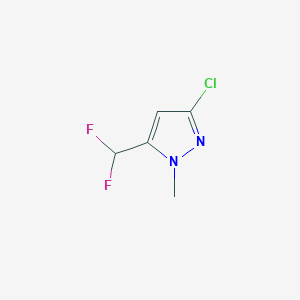
![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
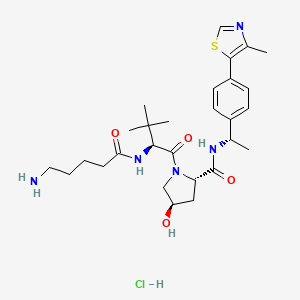
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)

